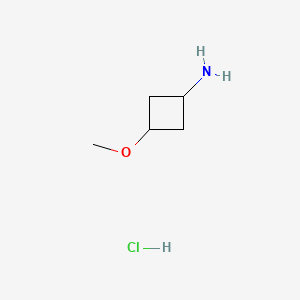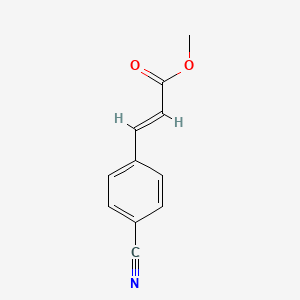
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using chiral catalysts. This process often employs hydrogenation reactions under specific conditions to achieve high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of chiral catalysts and controlled reaction conditions ensures the production of the desired (S)-enantiomer with high yield and purity.
化学反応の分析
Types of Reactions
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential neuroprotective effects. It has been investigated for its role in modulating neurotransmitter systems and its potential use in treating neurodegenerative diseases.
Medicine
Medically, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of conditions such as Parkinson’s disease and depression.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders.
類似化合物との比較
Similar Compounds
®-1,2,3,4-Tetrahydroisoquinoline-3-methanol: The enantiomer of the (S)-form, with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methanol group.
Isoquinoline: The fully aromatic form, lacking the tetrahydro structure.
Uniqueness
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is unique due to its chiral nature and specific biological activities. Its ability to interact with neurotransmitter systems sets it apart from its non-chiral counterparts and makes it a valuable compound in medicinal chemistry.
特性
CAS番号 |
1881-17-0 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


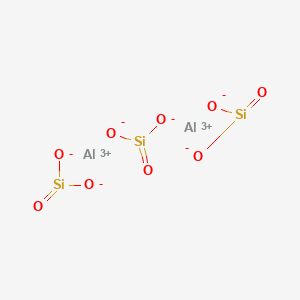

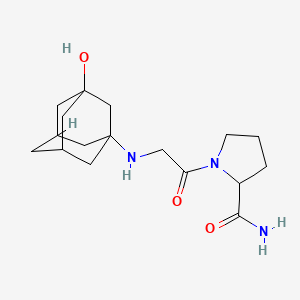
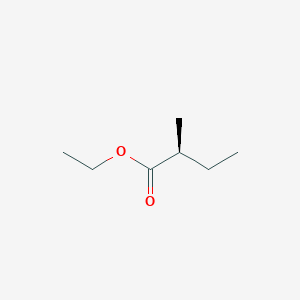
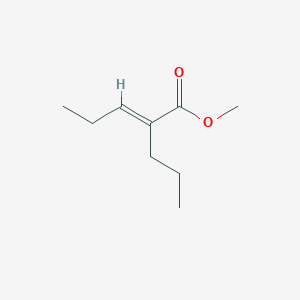
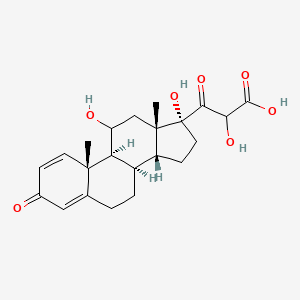
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
